FDGal
Overview
Description
FDGal (2-[(18)F]fluoro-2-deoxy-D-galactose) is a promising positron emission tomography (PET) tracer for studying regional differences in liver metabolic function and for the clinical evaluation of liver diseases, including cirrhosis and treatment effects. Its synthesis from readily available materials, such as Talose triflate, allows for the production of FDGal with high radiochemical purity in quantities sufficient for clinical investigations (Frisch et al., 2011).
Synthesis Analysis
FDGal synthesis involves nucleophilic fluorination of Talose triflate followed by basic hydrolysis. The entire synthesis can be performed using existing automated synthesizers designed for FDG, demonstrating the feasibility of producing FDGal in routine clinical settings. The synthesis yields sterile, pyrogen-free, and no-carrier-added FDGal with a radiochemical purity of 98±1% and a yield of 3.8±1.2% (decay corrected), highlighting the efficient and reliable production process suitable for clinical PET investigations (Frisch et al., 2011).
Scientific Research Applications
Summary of the Application
FDGal is used in the field of hepatology to measure metabolic liver function . It is a positron-labelled galactose analogue metabolised by galactokinase . FDGal PET/CT can generate 3-dimensional images of the hepatic systemic clearance of FDGal .
Methods of Application
The procedure includes intravenous bolus administration of 100 MBq FDGal at the beginning of a 20-min dynamic PET recording of the liver . The hepatic systemic clearance of FDGal (K, ml blood/ml liver tissue/min) is then calculated using a kinetic model of irreversible trapping of FDGal-1-phosphate in the liver .
Results or Outcomes
The reproducibility of FDGal PET/CT was found to be good and SUV (standardised uptake value) can substitute K for quantification of hepatic metabolic function . Total SUV of FDGal is a promising tool for quantification of metabolic liver function in pre-treatment evaluation of individual patients .
Application in Oncology
Summary of the Application
FDGal PET/CT can be used to study intrahepatic variation in metabolic capacity . This can be used to spare well-functioning areas of the liver when treating liver tumours with stereotactic radiotherapy .
Methods of Application
The same method as described in the hepatology application is used here .
Results or Outcomes
The use of FDGal PET/CT has shown that liver tissue becomes functionally heterogeneous in patients with parenchymal liver disease . This functional heterogeneity is important when planning surgery or other local treatment modalities of liver tumours .
Application in Preoperative Planning
Summary of the Application
FDGal PET/CT can be used for preoperative quantification of regional hepatic function . This is important for predicting the postoperative remnant liver function after resection of liver tumors .
Methods of Application
The same method as described in the hepatology application is used here .
Results or Outcomes
The study shows that FDGal is a substrate for human hepatic galactokinase and that dynamic FDGal PET/CT provides an accurate measurement of hepatic galactose metabolism in vivo . The regional maximum removal rate of galactose determined from PET/CT was validated by direct, invasive measurements .
Application in Radiotherapy Planning
Summary of the Application
FDGal PET/CT can be used in planning stereotactic body radiotherapy of liver tumors . It can be used to spare well-functioning areas of the liver when treating liver tumors .
Methods of Application
The same method as described in the hepatology application is used here .
Results or Outcomes
Functional treatment planning using FDGal PET/CT significantly reduced the radiation dose delivered to the best functioning areas of surrounding liver tissue when treating patients with liver tumors .
Application in Diagnosis of Hepatocellular Carcinoma
Summary of the Application
FDGal PET/CT may improve the diagnosis of hepatocellular carcinoma (HCC) . It can help in identifying small tumors, which are potentially curable .
Methods of Application
The same method as described in the hepatology application is used here .
Results or Outcomes
The study found that neither metabolic images nor static whole-body images acquired 2 or 3 hours after FDGal injection offered an advantage to traditional whole-body PET/CT images acquired after 1 hour for detection of HCC .
Application in Studying Intrahepatic Variation in Metabolic Capacity
Summary of the Application
Dynamic FDGal PET/CT can be used to create three-dimensional parametric images, which makes it possible to study intrahepatic variation in metabolic capacity .
Methods of Application
The same method as described in the hepatology application is used here .
Results or Outcomes
This application can be used to spare well-functioning areas of the liver when treating liver tumors with stereotactic radiotherapy .
Future Directions
The use of FDGal in PET/CT scans for the detection of hepatocellular carcinoma is a promising area of research. Future directions may include refining the synthesis process to increase yield, investigating the use of FDGal in detecting other types of cancer, and exploring the potential for using FDGal in other types of medical imaging .
properties
IUPAC Name |
(2R,3S,4S,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNUTHNTBLRMT-KCDKBNATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)F)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)F)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FDGal | |
CAS RN |
51146-53-3 | |
Record name | 2-Deoxy-2-fluorogalactose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DEOXY-2-FLUOROGALACTOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W0CEJ232 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.